4-[(3-Fluorophenyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
4-[(3-fluorophenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c14-10-2-1-3-11(8-10)16-20(18,19)12-6-4-9(5-7-12)13(15)17/h1-8,16H,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSUKDFEXFNGCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)sulfamoyl]benzamide typically involves the reaction of 3-fluoroaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the final benzamide product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of 4-[(3-Fluorophenyl)sulfamoyl]benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorophenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide
Major Products
Oxidation: Formation of sulfonic acid derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted benzamides with different functional groups
Scientific Research Applications
4-[(3-Fluorophenyl)sulfamoyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Material Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[(3-Fluorophenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 4-[(3-Fluorophenyl)sulfamoyl]benzamide with structurally similar sulfamoyl benzamide derivatives, focusing on substituent variations and key properties:
Key Observations:
- Positional Isomerism : Fluorine substitution at the 3-position (as in compound 30 ) vs. 2- or 4-positions (e.g., 5h and 5f in ) influences melting points and optical rotations, with 3-fluoro derivatives generally exhibiting moderate thermal stability .
- Scaffold Flexibility : Replacement of benzamide with salicylamide (compound 30 ) or imidazole () alters bioactivity profiles, highlighting the role of the aromatic core in target selectivity .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Findings:
- Melting Points : Fluorine substitution at the 4-position (compound 5f ) results in higher melting points compared to 2- or 3-fluoro analogs, likely due to enhanced crystal packing .
- Spectral Data : All compounds are characterized by 1H/13C NMR and high-resolution mass spectrometry, confirming structural integrity .
Table 3: Bioactivity of Sulfamoyl Benzamides
Key Insights:
- Enzyme Inhibition: Substituted benzamides (e.g., 3a–g) show nanomolar-range IC50 values against carbonic anhydrases, indicating potent enzyme modulation .
- Antifungal Activity : Oxadiazole derivatives (e.g., LMM5 ) exhibit efficacy against C. albicans, likely via thioredoxin reductase inhibition .
Q & A
Q. What are the optimal synthetic routes for 4-[(3-Fluorophenyl)sulfamoyl]benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling sulfamoyl and benzamide moieties via nucleophilic substitution or condensation reactions. Key steps include:
- Precursor selection : Start with 3-fluoroaniline and 4-carboxybenzenesulfonamide derivatives .
- Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., up to 97% for analogous sulfonamides) compared to traditional reflux methods .
- Solvent and catalyst optimization : Use polar aprotic solvents (DMF, DMSO) with bases like triethylamine to facilitate sulfonamide bond formation .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. What characterization techniques are critical for structural elucidation of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR identifies fluorophenyl and sulfamoyl protons but requires advanced analysis (e.g., 2D NMR) to resolve aromatic signal overlaps .
- X-ray crystallography : SHELX programs refine crystal structures, providing bond lengths/angles and confirming sulfonamide geometry .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- FT-IR : Confirms functional groups (e.g., S=O stretching at ~1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, then analyze via HPLC to quantify degradation products .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor absorbance changes to identify photodegradation pathways .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict interactions with biological targets like PD-L1 or EGFR?
Methodological Answer:
- Software selection : AutoDock Vina is preferred for its speed and accuracy; set grid boxes to cover the target’s active site (e.g., PD-L1 binding pocket) .
- Ligand preparation : Generate 3D conformers of the compound using Open Babel and assign partial charges .
- Validation : Compare docking poses with co-crystallized ligands (PDB: 5EDQ for EGFR) to assess binding mode reliability .
- Scoring function analysis : Use MM/GBSA or free-energy perturbation to refine affinity predictions .
Q. How can spectral overlaps in ¹H NMR be resolved for accurate structural assignment?
Methodological Answer:
- 2D NMR techniques : Employ COSY and HSQC to correlate coupled protons and assign aromatic resonances .
- Variable temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotational barriers in sulfonamide groups) .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions .
Q. How should contradictions between in vitro bioactivity and cytotoxicity data be analyzed?
Methodological Answer:
- Dose-response profiling : Test compound activity across a concentration gradient (e.g., 0.1–100 µM) to identify therapeutic windows .
- Cell-line specificity : Compare cytotoxicity in cancer (e.g., PC-3, MCF7) vs. normal fibroblast lines to assess selectivity .
- Mechanistic studies : Use transcriptomics or proteomics to identify off-target effects that explain discordant activity/toxicity .
Q. What are best practices for refining crystallographic data of sulfonamide derivatives?
Methodological Answer:
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals and constrain sulfonamide geometry (S–N bond: ~1.63 Å) .
- Validation tools : Check R-factor convergence (<5%) and Ramachandran outliers using Coot and MolProbity .
Q. How can in silico methods predict ADMET properties and biological activity?
Methodological Answer:
- QSAR models : Train on datasets of sulfonamide derivatives to correlate logP, polar surface area, and IC50 values .
- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (Caco-2), hepatic clearance, and hERG inhibition risks .
- Virtual screening : Dock compound libraries against targets (e.g., PD-L1) and rank hits by binding energy (<-7 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
